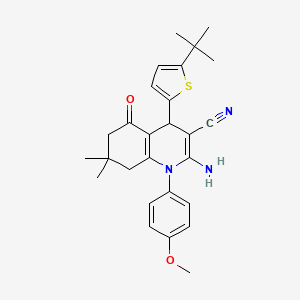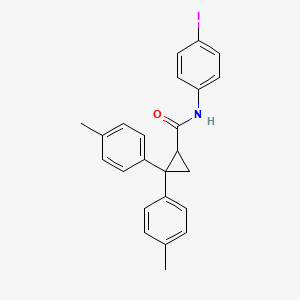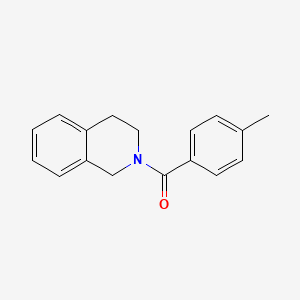![molecular formula C25H22F3N3O3 B11540107 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through a multi-step process. One common synthetic route involves the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and a solvent like dichloromethane . The resulting product is then subjected to further functionalization to introduce the trifluoromethyl and carbonitrile groups.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the amino and methoxy groups makes it susceptible to oxidation reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents like bromine or chlorine can be used to introduce halogen atoms into the aromatic rings.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Scientific Research Applications
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is being conducted on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include:
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound also contains an amino group and an aromatic ring, but it lacks the hexahydroquinoline core and the trifluoromethyl group.
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but has a simpler structure without the quinoline core.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C25H22F3N3O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22F3N3O3/c1-33-20-11-10-14(12-21(20)34-2)22-15(13-29)24(30)31(18-8-5-9-19(32)23(18)22)17-7-4-3-6-16(17)25(26,27)28/h3-4,6-7,10-12,22H,5,8-9,30H2,1-2H3 |
InChI Key |
JXJAOPMNHAYBJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)
![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)



![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540087.png)

![ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11540115.png)
![4-[(E)-[(2-{N'-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11540119.png)
![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11540120.png)
